N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester
Brand Name: Vulcanchem
CAS No.: 301843-65-2
VCID: VC0028932
InChI: InChI=1S/C30H36N2O10/c1-4-13-39-28(37)24(16(2)41-29-25(31-17(3)34)27(36)26(35)23(14-33)42-29)32-30(38)40-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h4-12,16,22-27,29,33,35-36H,1,13-15H2,2-3H3,(H,31,34)(H,32,38)/t16-,23?,24+,25+,26+,27-,29+/m1/s1
SMILES: CC(C(C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)CO)O)O)NC(=O)C
Molecular Formula: C₃₀H₃₆N₂O₁₀
Molecular Weight: 584.61

N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester

CAS No.: 301843-65-2

Cat. No.: VC0028932

Molecular Formula: C₃₀H₃₆N₂O₁₀

Molecular Weight: 584.61

* For research use only. Not for human or veterinary use.

N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester - 301843-65-2

Specification

CAS No. 301843-65-2
Molecular Formula C₃₀H₃₆N₂O₁₀
Molecular Weight 584.61
IUPAC Name prop-2-enyl (2S,3R)-3-[(2S,3S,4R,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate
Standard InChI InChI=1S/C30H36N2O10/c1-4-13-39-28(37)24(16(2)41-29-25(31-17(3)34)27(36)26(35)23(14-33)42-29)32-30(38)40-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h4-12,16,22-27,29,33,35-36H,1,13-15H2,2-3H3,(H,31,34)(H,32,38)/t16-,23?,24+,25+,26+,27-,29+/m1/s1
SMILES CC(C(C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)CO)O)O)NC(=O)C

Introduction

Chemical Identity and Basic Characteristics

N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester represents a specialized glycosylated amino acid building block that combines several functional components into a single molecule. Identified by CAS number 301843-65-2, this compound is characterized by its incorporation of a protected threonine residue linked to a galactopyranosyl sugar unit. The compound's IUPAC name is prop-2-enyl (2S,3R)-3-[(2S,3S,4R,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate, reflecting its complex structure and stereochemistry. This molecule represents a convergence of carbohydrate and amino acid chemistry, with carefully selected protecting groups that enable its use in sophisticated peptide synthesis protocols.

The compound features several key structural elements that define its chemical identity: an L-threonine core with an alpha-configured galactosamine sugar attachment, an N-terminal protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, and a C-terminal protected by an allyl ester. Each of these components serves a specific purpose in the molecule's research applications, with the protecting groups enabling controlled reactivity during multi-step synthetic procedures. The presence of the galactosamine unit with its acetamido modification introduces specific recognition properties that are valuable in glycobiology research contexts.

Nomenclature and Identification

The formal chemical name of this compound reflects its complex structure containing multiple functional groups and stereogenic centers. While researchers often use abbreviated forms in practical contexts, the full name precisely describes the molecule's architecture including its stereochemistry and connectivity patterns. The compound belongs to a broader class of glycosylated amino acid derivatives that serve as building blocks for constructing more complex biomolecules through strategic coupling reactions and deprotection sequences.

Physical and Chemical Properties

Understanding the physical and chemical properties of N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester is essential for researchers working with this compound. Table 1 summarizes the key physicochemical characteristics based on available data.

Table 1: Physicochemical Properties of N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester

PropertyValue
Molecular FormulaC₃₀H₃₆N₂O₁₀
Molecular Weight584.61 g/mol
CAS Number301843-65-2
Physical StateSolid at room temperature
SolubilitySoluble in polar organic solvents (DMF, DMSO)

This compound has a molecular formula of C₃₀H₃₆N₂O₁₀ and a molecular weight of 584.61 g/mol. The structural complexity of this molecule contributes to its specific chemical reactivity patterns, particularly in peptide coupling reactions. The presence of multiple hydroxyl groups from the galactopyranosyl moiety creates potential for hydrogen bonding, while the Fmoc group provides UV-absorbing properties that facilitate monitoring during chromatographic purification procedures.

The compound's reactivity is governed by the protecting groups strategically placed within its structure. The Fmoc group can be removed under basic conditions (typically using piperidine), while the allyl ester can be cleaved using palladium catalysts, allowing for orthogonal deprotection strategies in peptide synthesis. The glycosidic linkage between the threonine and galactosamine units represents a key structural feature that must be preserved during chemical manipulations to maintain the compound's utility in glycopeptide synthesis.

Structural Characteristics and Molecular Architecture

The structure of N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester represents a sophisticated design that integrates multiple functional elements. At its core is an L-threonine unit whose hydroxyl group forms a glycosidic linkage with 2-acetamido-2-deoxy-alpha-D-galactopyranose (commonly known as N-acetylgalactosamine or GalNAc). This alpha-configured glycosidic bond is a critical structural feature that determines the compound's biological recognition properties.

Key Structural Components

The molecule can be conceptually divided into three main components:

  • The protected amino acid portion: Consisting of L-threonine with an N-terminal protected by the Fmoc group and a C-terminal protected by an allyl ester.

  • The carbohydrate portion: Comprising the 2-acetamido-2-deoxy-alpha-D-galactopyranosyl unit, which features a characteristic galactose configuration with an acetamido group at the C-2 position.

  • The connecting glycosidic linkage: An O-glycosidic bond connecting the threonine side chain to the anomeric carbon of the galactosamine unit in an alpha configuration.

The Fmoc protecting group serves multiple purposes beyond protection of the amino group. Its aromatic structure provides UV absorption properties that facilitate detection and quantification during synthesis and purification. The allyl ester at the C-terminus offers orthogonal deprotection options, enabling selective removal of protecting groups in specific sequences during peptide synthesis .

Stereochemical Considerations

The compound's biological relevance is heavily dependent on its precise stereochemistry. The alpha configuration of the glycosidic linkage is particularly significant as it mimics naturally occurring O-linked glycoproteins, where N-acetylgalactosamine is commonly found attached to serine or threonine residues in an alpha configuration . This specific stereochemistry is essential for molecular recognition events in biological systems, particularly for interactions with lectins and other carbohydrate-binding proteins.

Synthesis Methods and Strategies

The synthesis of N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester requires sophisticated organic chemistry techniques that preserve stereochemical integrity while enabling selective transformations. Several approaches have been documented in the literature, each with specific advantages depending on the intended application.

Glycosylation Approaches

The key step in synthesizing this compound involves the formation of the glycosidic linkage between the galactosamine donor and the threonine acceptor. The Koenigs-Knorr method has been employed for similar glycosylations, using activated glycosyl halides as donors . This approach typically requires careful control of reaction conditions to achieve the desired alpha stereochemistry at the anomeric center.

Alternative glycosylation methods include the use of thioglycosides or trichloroacetimidates as glycosyl donors, activated by suitable promoters such as N-iodosuccinimide/silver triflate (NIS/AgOTf) . These methods often provide improved stereoselectivity and yield compared to classical approaches. The glycosylation reaction typically follows this general scheme:

  • Activation of the protected glycosyl donor

  • Nucleophilic attack by the hydroxyl group of the protected threonine derivative

  • Formation of the glycosidic bond with controlled stereochemistry

Protection Strategy

A critical aspect of the synthesis involves the strategic use of protecting groups to control reactivity. For the amino acid component, the Fmoc group protects the α-amino function, while the allyl ester protects the carboxyl group . For the carbohydrate component, acetyl groups are commonly used to protect hydroxyl functions, as they provide sufficient stability while being compatible with the glycosylation conditions .

The synthesis often employs a linear approach where:

  • The threonine component is first protected at both the N-terminus (Fmoc) and C-terminus (allyl ester)

  • The galactosamine unit is prepared with suitable protecting groups

  • The glycosylation reaction is performed to connect the two components

  • Selective deprotection and functional group manipulations may follow to achieve the final product

Researchers have reported that maintaining the proper pH and temperature during these synthetic steps is crucial for preserving the integrity of both the glycosidic linkage and the protecting groups .

Applications in Proteomics and Glycobiology Research

N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester has emerged as a valuable tool in several research domains, particularly in the study of glycoproteins and their interactions in biological systems.

Solid-Phase Peptide Synthesis Applications

The primary application of this compound is in solid-phase peptide synthesis (SPPS), particularly for creating glycopeptides with defined carbohydrate attachments. The compound's design allows it to be incorporated directly into growing peptide chains using standard Fmoc-based SPPS protocols. This enables researchers to:

  • Synthesize glycopeptides with precise carbohydrate positioning

  • Create libraries of glycopeptide variants for structure-activity relationship studies

  • Produce sufficient quantities of homogeneous glycopeptides for structural and functional analyses

The Fmoc-compatible nature of this building block is particularly advantageous as it allows integration into automated peptide synthesizers using well-established protocols . The presence of the allyl ester provides orthogonal protection that can be selectively removed under conditions that preserve other protecting groups, enabling sophisticated synthetic strategies.

Glycobiology Research

In glycobiology research, this compound serves as a tool for studying protein-carbohydrate interactions, which are central to numerous biological processes including cell recognition, immune response, and protein trafficking. The alpha-linked GalNAc moiety mimics the core structure found in mucin-type O-glycans, making synthetically derived glycopeptides valuable for studying:

  • Lectin-carbohydrate binding specificities

  • Enzymatic modifications of O-linked glycans

  • Structural requirements for biological recognition of glycoproteins

Research has demonstrated that synthetic glycopeptides containing this building block can serve as substrates or inhibitors for enzymes involved in glycan processing, providing insights into glycobiology mechanisms .

Table 2: Research Applications of N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester

Research DomainApplicationSignificance
Peptide ChemistryBuilding block for glycopeptide synthesisEnables creation of defined glycopeptides with natural-like structures
GlycobiologyStudy of protein-carbohydrate interactionsProvides tools for understanding lectin binding and glycan recognition
Structural BiologyProduction of homogeneous glycopeptidesFacilitates structural analysis of glycopeptides by NMR and X-ray crystallography
Drug DevelopmentCreation of glycopeptide-based therapeuticsOffers pathways to carbohydrate-based drug design

Reactivity and Chemical Transformations

Understanding the reactivity patterns of N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester is essential for its effective utilization in research contexts. The compound features multiple reactive sites that can undergo selective chemical transformations under appropriate conditions.

Deprotection Reactions

The protecting groups in this molecule can be selectively removed to enable further synthetic manipulations:

  • The Fmoc group can be cleaved using mild basic conditions, typically 20-30% piperidine in DMF, revealing the free amino group for subsequent peptide coupling .

  • The allyl ester can be removed using palladium(0) catalysts in the presence of nucleophiles such as morpholine, providing access to the free carboxylic acid .

  • When present, acetyl protecting groups on the carbohydrate portion can be removed under Zemplén conditions (catalytic sodium methoxide in methanol) without affecting other functional groups .

These orthogonal deprotection strategies allow for sophisticated synthetic sequences in the context of glycopeptide assembly. The stability of the glycosidic linkage during these manipulations is a critical factor that has been addressed through careful optimization of reaction conditions.

Peptide Coupling Reactions

In peptide synthesis applications, this compound participates in standard peptide coupling reactions through its amino and carboxyl termini (after appropriate deprotection). The coupling typically employs activating agents such as HBTU/HOBt or HATU in combination with tertiary amines like DIPEA . These reactions proceed with retention of stereochemistry at all chiral centers, preserving the compound's structural integrity.

For solid-phase applications, the compound can be coupled to resin-bound peptides after Fmoc deprotection of the preceding residue. Special care is typically taken during these couplings due to the steric hindrance introduced by the carbohydrate moiety, often requiring extended reaction times or repeated coupling steps to achieve high conversion .

Biological Significance and Interactions

The biological significance of N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester lies in its ability to serve as a precursor for biologically relevant glycopeptides, particularly those containing mucin-type O-glycans that are prevalent in various glycoproteins.

Lectin Recognition and Binding

Glycopeptides synthesized using this building block can interact with specific lectins that recognize the GalNAc moiety. Research has shown that certain lectins, such as those from Agaricus bisporus (mushroom hemagglutinin), can specifically recognize the alpha-O-glycosidic linkage between N-acetylgalactosamine and threonine or serine residues . These interactions are fundamental to many biological recognition processes and can be studied using synthetic glycopeptides derived from this building block.

The alpha configuration of the glycosidic linkage is particularly important for recognition by specific lectins. Studies have demonstrated that Arachis hypogaea (peanut) and Bauhinia purpurea hemagglutinins show specificity for certain glycan sequences containing this structural motif . This selectivity highlights the biological relevance of the precise stereochemistry present in this compound.

Relevance to O-Linked Glycoproteins

The structural motif represented by this compound—specifically, the alpha-linked GalNAc to threonine—constitutes the core structure (known as the Tn antigen) found in mucin-type O-glycans . This structure serves as the foundation for more complex O-glycans that play crucial roles in:

  • Cell-cell recognition and adhesion

  • Immune system modulation

  • Protein stability and trafficking

  • Cancer biology, where aberrant glycosylation is a common feature

By enabling the synthesis of defined glycopeptides, this compound contributes to research aimed at understanding these complex biological processes at the molecular level.

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